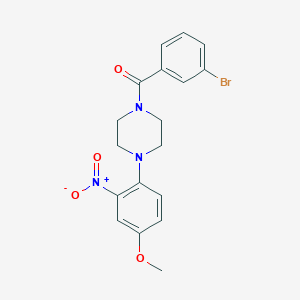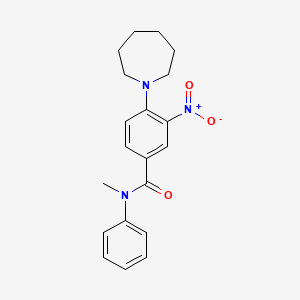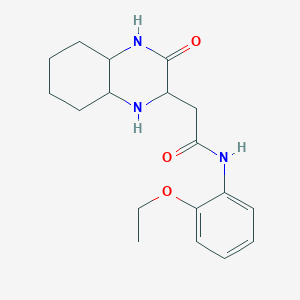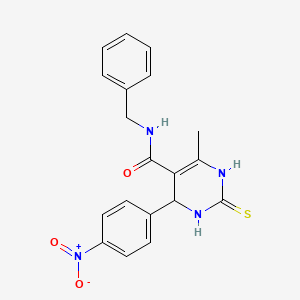
1-(3-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(3-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, commonly known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP belongs to the class of piperazine derivatives and has been synthesized using different methods.
Mécanisme D'action
BBP's mechanism of action is not fully understood. However, studies have suggested that BBP may act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. BBP may also interact with other receptors, including 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
BBP has been shown to exhibit various biochemical and physiological effects in animal models. BBP has been shown to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. Moreover, BBP has been shown to increase the levels of dopamine, which is involved in the regulation of movement and mood. BBP has also been shown to decrease the levels of acetylcholine, which is involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BBP has various advantages and limitations for lab experiments. BBP is relatively easy to synthesize and purify, making it an ideal compound for various experiments. Moreover, BBP has been extensively studied, and its mechanism of action is well understood. However, BBP has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
May include studying BBP's potential as a therapeutic agent for the treatment of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Moreover, future research may focus on developing new synthetic methods for BBP and studying its potential as a positive allosteric modulator of other receptors.
Applications De Recherche Scientifique
BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BBP has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Moreover, BBP has been studied for its potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c1-26-15-5-6-16(17(12-15)22(24)25)20-7-9-21(10-8-20)18(23)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWHUHHGKHELML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140814.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4140838.png)

![1-benzyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4140845.png)
![2-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4140855.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4140857.png)

![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4140872.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140887.png)
![2-{[7-isopropyl-5-oxo-4-(2-phenylethyl)-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140895.png)

![3-ethyl-1-[hydroxy(phenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4140904.png)
